molecular formula C22H36O5 B1677326 Ono-AE-248 CAS No. 211230-67-0

Ono-AE-248

Cat. No.: B1677326
CAS No.: 211230-67-0
M. Wt: 380.5 g/mol
InChI Key: MXDQOCKVVLKVJS-QKIVIXBWSA-N
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Description

ONO-AE-248 is a selective agonist for the prostanoid EP3 receptor, which is a subtype of the prostaglandin E2 receptor. This compound has been studied for its unique ability to induce a form of cell death in neutrophils that does not exhibit the typical characteristics of apoptosis or necrosis . It has significant implications in various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: ONO-AE-248 is synthesized through a series of chemical reactions involving the formation of a prostaglandin-like structure. The synthesis typically involves the following steps:

    Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Methoxy and oxo groups are introduced at specific positions on the cyclopentane ring.

    Formation of the side chains: The side chains are added through a series of addition and substitution reactions.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as chromatography and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: ONO-AE-248 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups on the cyclopentane ring.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities.

Scientific Research Applications

ONO-AE-248 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-AE-248 exerts its effects by selectively binding to the EP3 receptor, a subtype of the prostaglandin E2 receptor. This binding leads to the activation of intracellular signaling pathways that result in various biological effects . The primary mechanism involves:

Comparison with Similar Compounds

ONO-AE-248 is unique in its high selectivity for the EP3 receptor compared to other prostaglandin receptor agonists. Similar compounds include:

These compounds differ in their receptor selectivity and the biological effects they induce. This compound’s unique ability to induce non-apoptotic cell death in neutrophils sets it apart from other prostaglandin receptor agonists .

Properties

CAS No.

211230-67-0

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-methoxy-2-[(E,3S)-3-methoxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H36O5/c1-4-5-8-11-17(26-2)14-15-19-18(20(23)16-21(19)27-3)12-9-6-7-10-13-22(24)25/h6,9,14-15,17-19,21H,4-5,7-8,10-13,16H2,1-3H3,(H,24,25)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1

InChI Key

MXDQOCKVVLKVJS-QKIVIXBWSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)OC)OC

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO AE 248
ONO AE-248
ONO-AE-248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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